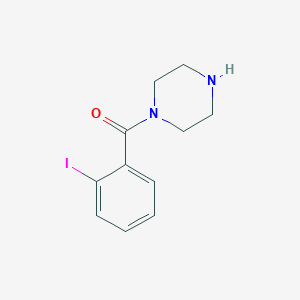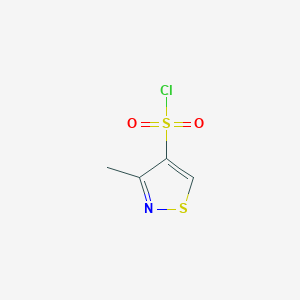
4-Bromo-1-propylisoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-1-propylisoquinoline is a chemical compound belonging to the isoquinoline family Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinolines The presence of a bromine atom at the 4-position and a propyl group at the 1-position distinguishes this compound from other isoquinoline derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1-propylisoquinoline can be achieved through several methods. One common approach involves the bromination of isoquinoline derivatives. For instance, isoquinoline can be brominated in high yield by heating its hydrochloride with bromine in nitrobenzene . Another method involves the use of 2-alkynyl benzyl azides, which undergo an electrocyclic reaction catalyzed by palladium to selectively afford 4-bromoisoquinoline .
Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of palladium-catalyzed reactions is also common in industrial settings due to their efficiency and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Bromo-1-propylisoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position can be substituted with other functional groups using reagents such as organolithium or Grignard reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form isoquinolinones or reduction to form dihydroisoquinolines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Palladium Catalysts: Used in coupling reactions.
Bromine: Used for bromination.
Organolithium and Grignard Reagents: Used for substitution reactions.
Major Products Formed:
4-Substituted Isoquinolines: Formed through substitution reactions.
Isoquinolinones: Formed through oxidation reactions.
Dihydroisoquinolines: Formed through reduction reactions.
Applications De Recherche Scientifique
4-Bromo-1-propylisoquinoline has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential pharmacological properties and as a building block for drug development.
Catalysis: Used in the development of new catalytic processes due to its unique reactivity
Mécanisme D'action
The mechanism of action of 4-Bromo-1-propylisoquinoline involves its interaction with various molecular targets. The bromine atom at the 4-position and the propyl group at the 1-position influence its reactivity and binding affinity to different enzymes and receptors. The compound can act as a ligand in coordination chemistry, forming complexes with metal ions that can catalyze various reactions .
Comparaison Avec Des Composés Similaires
4-Bromoisoquinoline: Lacks the propyl group at the 1-position.
1-Propylisoquinoline: Lacks the bromine atom at the 4-position.
Isoquinoline: Lacks both the bromine atom and the propyl group.
Uniqueness: 4-Bromo-1-propylisoquinoline is unique due to the presence of both the bromine atom and the propyl group, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound in synthetic and medicinal chemistry .
Propriétés
Formule moléculaire |
C12H12BrN |
|---|---|
Poids moléculaire |
250.13 g/mol |
Nom IUPAC |
4-bromo-1-propylisoquinoline |
InChI |
InChI=1S/C12H12BrN/c1-2-5-12-10-7-4-3-6-9(10)11(13)8-14-12/h3-4,6-8H,2,5H2,1H3 |
Clé InChI |
REGQBLYQDJIQIE-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=NC=C(C2=CC=CC=C21)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(5-methoxy-1-benzofuran-3-yl)-N-[5-(prop-2-en-1-yl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B12112034.png)


![7-amino-2-ethyl[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B12112046.png)

![2-[(5Z)-5-[(3-fluorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B12112064.png)
![1,4-Dichloro-2-[(2-chlorophenyl)methoxy]benzene](/img/structure/B12112070.png)
![methyl N-[1-[2-[4-[10-[2-[1-[2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]-6-phenyl-6H-indolo[1,2-c][1,3]benzoxazin-3-yl]-2H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B12112085.png)

![(2R,3R,4S,5R)-2-{6-amino-2-[(3,3,3-trifluoropropyl)sulfanyl]-9H-purin-9-yl}-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12112092.png)


![2-[4-(4-Fluoro-phenyl)-piperazin-1-ylmethyl]-5-hydroxy-pyran-4-one](/img/structure/B12112106.png)
